An In-depth Technical Guide to the Chemical Structure and Properties of Fluorenone
An In-depth Technical Guide to the Chemical Structure and Properties of Fluorenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of fluorenone. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz illustrate key chemical transformations and conceptual relationships.
Chemical Structure and Identification
Fluorenone (9H-fluoren-9-one) is an aromatic organic compound characterized by a five-membered ring containing a ketone functional group, which is fused to two flanking benzene (B151609) rings. This tricyclic structure imparts a rigid and planar geometry to the molecule, making it a valuable scaffold in medicinal chemistry and materials science.
| Identifier | Value |
| Chemical Formula | C₁₃H₈O |
| Molar Mass | 180.206 g/mol |
| CAS Number | 486-25-9 |
| Appearance | Bright fluorescent yellow solid |
Physicochemical Properties
Fluorenone exhibits distinct physical and chemical properties that are crucial for its application and handling. It is a stable compound but is incompatible with strong oxidizing agents.
Table 1: Physical Properties of Fluorenone
| Property | Value | Reference |
| Melting Point | 81-85 °C | [1] |
| Boiling Point | 341.5 - 342 °C | [1][2] |
| Density | 1.130 g/cm³ (at 99 °C) | [2][3] |
| Vapor Pressure | 0.0000572 mmHg | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, benzene, ether, and toluene. | [3][4][5] |
| Appearance | Yellow crystalline solid | [1][2][4] |
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and characterization of fluorenone. The key spectral data are summarized below.
Table 2: Spectroscopic Data of Fluorenone
| Technique | Key Features and Wavelengths/Shifts | Reference |
| UV-Vis Spectroscopy | λmax (in dioxane): 258 nm (log ε = 4.90), 294 nm (log ε = 3.62), 328 nm (log ε = 2.89), 378 nm (log ε = 2.43) | [6] |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1715 cm⁻¹ | [7] |
| ¹H NMR Spectroscopy | Aromatic protons typically resonate between 7.2 and 7.7 ppm. | [3] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C9) signal around 193 ppm. | [3] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 180. | [3] |
Experimental Protocols
Synthesis of Fluorenone by Oxidation of Fluorene (B118485)
This protocol details the synthesis of fluorenone from fluorene via an oxidation reaction.
Materials:
-
Fluorene
-
Glacial acetic acid
-
Sodium hypochlorite (B82951) solution (commercial bleach)
Procedure:
-
In a round-bottom flask, dissolve fluorene in glacial acetic acid with gentle heating.
-
Slowly add the sodium hypochlorite solution to the fluorene solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude fluorenone.
-
Collect the yellow solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization.[4]
Purification of Fluorenone by Recrystallization
This protocol describes the purification of crude fluorenone using recrystallization.
Materials:
-
Crude fluorenone
-
Ethanol (or a suitable solvent like a benzene-ethanol mixture)[8]
Procedure:
-
Place the crude fluorenone in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals of fluorenone by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Spectroscopic Analysis Protocols
4.3.1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of purified fluorenone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
4.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of dry, purified fluorenone with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
4.3.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of purified fluorenone in a suitable UV-transparent solvent (e.g., ethanol or hexane).
-
Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning from the UV to the visible region (typically 200-800 nm). Use the pure solvent as a blank for baseline correction.
Chemical Reactions and Pathways
Fluorenone is a versatile intermediate in organic synthesis. Key transformations include its synthesis from fluorene and its reduction to fluorenol.
Key chemical transformations of fluorenone.
While fluorenone itself has not been extensively implicated in specific pharmacological signaling pathways, its rigid structure serves as a crucial scaffold for the development of a wide array of biologically active derivatives. These derivatives have been shown to possess anticancer, antiviral, and antimicrobial properties.
Fluorenone as a scaffold for bioactive derivatives.
In microorganisms, fluorene can be degraded through a pathway where fluorenone is a key intermediate. This pathway is of interest in environmental science and bioremediation.
Microbial degradation pathway of fluorene.
Safety and Handling
Fluorenone is considered to have low to moderate toxicity. However, as with all laboratory chemicals, it should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]
Applications in Drug Development and Research
The fluorenone core is a privileged structure in medicinal chemistry due to its rigid, planar nature which allows for predictable interactions with biological targets. While fluorenone itself is primarily used as a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas.[1]
-
Antimalarial Drugs: Fluorenone is a precursor in the synthesis of certain antimalarial compounds.[1]
-
Anticancer Agents: Numerous fluorenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antiviral and Antimicrobial Agents: The fluorenone scaffold has been incorporated into molecules with activity against viruses and bacteria.
-
Materials Science: Its photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Intracellular Signal Modulation by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Human Schwann Cells in vitro III. Analytical Methods and a Practical Approach for Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
